molecular formula C9H9N B144788 3-ethynyl-N-methylaniline CAS No. 132056-23-6

3-ethynyl-N-methylaniline

Cat. No. B144788
CAS RN: 132056-23-6
M. Wt: 131.17 g/mol
InChI Key: BWBDNTYSWVIGAB-UHFFFAOYSA-N
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Description

3-ethynyl-N-methylaniline is a compound that is related to aniline derivatives, which are known for their applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and reactivities of this molecule. Aniline derivatives are often used as building blocks in the synthesis of dyes, pharmaceuticals, and agrochemicals due to their aromatic nature and the reactivity of the amino group .

Synthesis Analysis

The synthesis of related compounds, such as (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, involves the use of single-crystal X-ray diffraction, FT-IR, and UV-Visible spectroscopy for characterization . These techniques are essential for confirming the structure of synthesized compounds. Although the exact synthesis method for this compound is not provided, similar methods could potentially be applied for its synthesis and characterization.

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their chemical properties and reactivity. The paper discusses the use of X-ray crystallography to determine intra- and inter-molecular interactions, which are vital for understanding the stability and reactivity of the compounds . For this compound, such analysis would likely reveal the influence of the ethynyl group on the electronic distribution within the molecule.

Chemical Reactions Analysis

Aniline derivatives undergo various chemical reactions, including electrophilic substitution and coupling reactions, due to the presence of the amino group. The paper on (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline does not detail specific reactions but mentions the calculation of Fukui functions, which can indicate the active sites for chemical reactions . This information is useful for predicting the reactivity of this compound in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be inferred from spectroscopic analysis and computational methods. The paper describes the discovery of characteristic infrared bands and electronic bands through experimental and theoretical IR and UV-Vis spectroscopy . These properties are indicative of the molecular structure and can be used to predict the behavior of this compound under various conditions. Additionally, theoretical studies on non-linear optical properties and thermodynamic correlation functions provide a deeper understanding of the physical properties of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Molecular Structure Analysis : 3-ethynyl-N-methylaniline derivatives have been synthesized and characterized using techniques like X-ray diffraction, FT-IR, and UV-Visible spectroscopy. These methods help understand molecular geometries and intra- and inter-molecular interactions (Yıldırım et al., 2016).

Chemical Transformations and Applications

  • Tandem C–H Transformations : In a study, derivatives of this compound were involved in tandem C-H transformations using an iridium catalyst, leading to the formation of complex organic compounds like indoles and indolines (Ohmura et al., 2020).
  • Synthesis of Chlorophyll Derivatives : 3-ethynyl compounds, including this compound, have been used in synthesizing chlorophyll derivatives, demonstrating their potential in organic synthesis and material science applications (Sasaki et al., 2008).

Spectroscopy and Electrochemistry

  • Photoelectrochemistry and Spectroscopy : Substituted polyanilines, including derivatives of this compound, have been studied for their photoelectrochemical and spectroscopic properties. These studies contribute to the understanding of electronic and optical properties of organic compounds (Kilmartin & Wright, 1999).

Novel Reaction Pathways

  • Silver-Mediated Synthesis : Research has explored the silver-mediated synthesis of complex organic structures using 2-ethynyl derivatives, including this compound. This represents a significant contribution to organic synthetic methods (Liu et al., 2019).

Comparative Studies

  • UV–vis Spectroelectrochemical Behavior : Comparative studies have been conducted on the UV-vis spectroelectrochemical behavior of compounds like 2- and 3-methylaniline, closely related to this compound, revealing important insights into their electrochemical properties (Bilal et al., 2013).

Other Applications

  • Synthesis and Antibacterial Activity : There has been research into the synthesis of derivatives of this compound and their potential antibacterial activity, highlighting their possible role in medicinal chemistry (Zhi et al., 2005).

Mechanism of Action

Aniline, an important model system for biological chromophores, undergoes ultrafast H-atom loss upon absorption of an ultraviolet photon . With the addition of time-resolved photoelectron spectroscopy, the photofragment appearance times are matched to excited state relaxation pathways . Evidence for a sequential excited state relaxation mechanism, potentially involving a valence-to-Rydberg decay mechanism, will be presented .

Safety and Hazards

The safety data sheet for N-Methylaniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling 3-ethynyl-N-methylaniline.

Future Directions

The future directions in the study of 3-ethynyl-N-methylaniline and related compounds could involve further exploration of how simple alkyl substituents affect the dissociation dynamics of aniline . This could provide new insights into the structure-dynamics-function relationship governing molecular biology .

properties

IUPAC Name

3-ethynyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7,10H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBDNTYSWVIGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599773
Record name 3-Ethynyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132056-23-6
Record name 3-Ethynyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynyl-N-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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